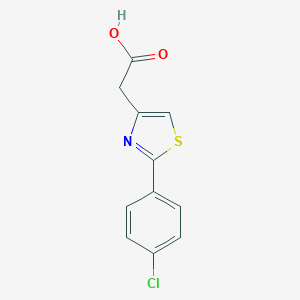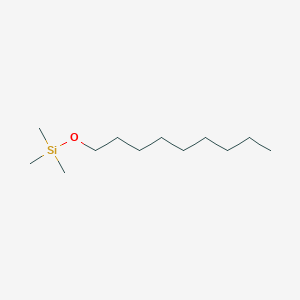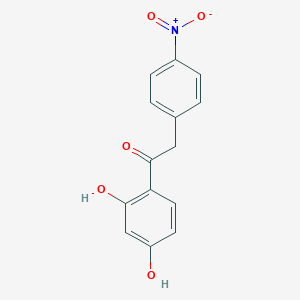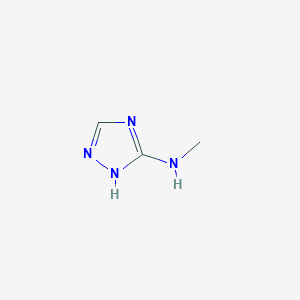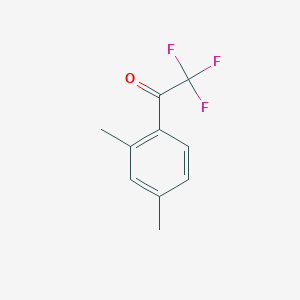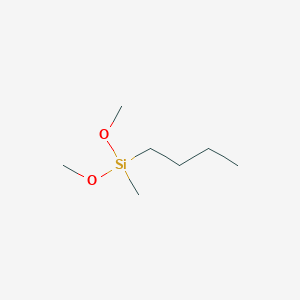
n-Butylmethyldimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Butylmethyldimethoxysilane: is an organosilicon compound with the molecular formula C₇H₁₈O₂Si and a molecular weight of 162.30 g/mol . It is a transparent liquid commonly used in various chemical processes and industrial applications. The compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Butylmethyldimethoxysilane can be synthesized through the reaction of n-butylmagnesium bromide with methyltrimethoxysilane . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
n-Butylmagnesium bromide+Methyltrimethoxysilane→this compound+By-products
Industrial Production Methods: In industrial settings, this compound is often produced using Ziegler-Natta catalyst systems . These systems utilize the compound as an external electron donor to control the polymerization of olefins, such as polypropylene . The catalyst system ensures high yield and purity of the product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: n-Butylmethyldimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and methanol.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote siloxane bond formation.
Substitution: Various nucleophiles, such as amines or alcohols, under controlled temperature and pressure.
Major Products Formed:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with different organic groups.
Scientific Research Applications
n-Butylmethyldimethoxysilane has a wide range of applications in scientific research, including:
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of high-performance polymers, coatings, and adhesives.
Mechanism of Action
The mechanism by which n-Butylmethyldimethoxysilane exerts its effects involves the formation of strong covalent bonds between the silicon atom and various substrates. The compound’s methoxy groups can hydrolyze to form silanols, which then condense to create siloxane bonds. These bonds enhance the material’s mechanical properties and chemical stability .
Comparison with Similar Compounds
- Butyldimethoxymethylsilane
- Allyldimethoxysilane
- Diisopropylethoxysilane
Comparison: n-Butylmethyldimethoxysilane is unique due to its specific combination of butyl and methoxy groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a coupling agent compared to other similar compounds .
Properties
IUPAC Name |
butyl-dimethoxy-methylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O2Si/c1-5-6-7-10(4,8-2)9-3/h5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSZILWKTQCRSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
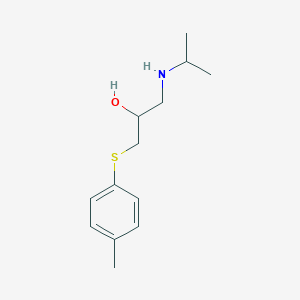
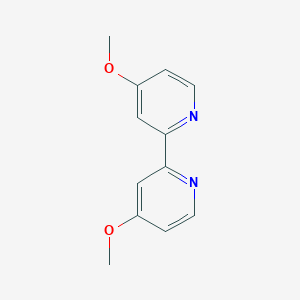
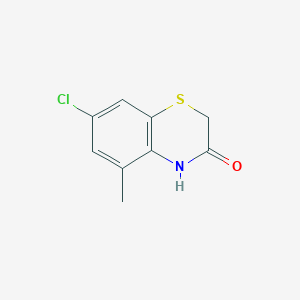
![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)
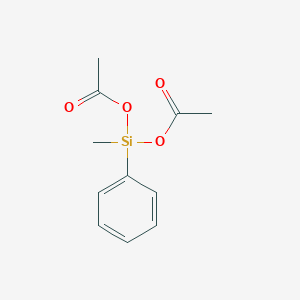
![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)
